5-(噻吩-2-基)-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C8H7N3OS and its molecular weight is 193.23g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机半导体

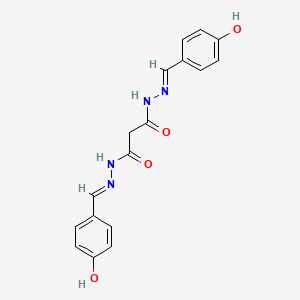

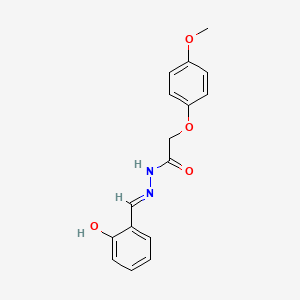

5-(噻吩-2-基)-1H-吡唑-3-甲酰胺:衍生物在有机半导体的开发中起着至关重要的作用。 由于它们的共轭体系和富电子噻吩环,这些化合物可以促进电荷传输,使其适用于有机场效应晶体管 (OFET) 和有机发光二极管 (OLED) {svg_1}.

腐蚀抑制剂

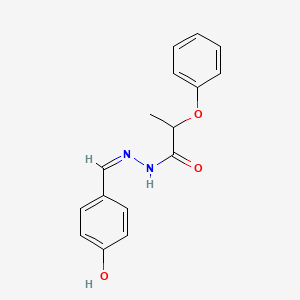

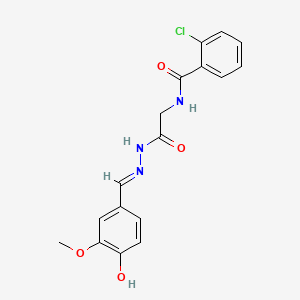

在工业化学中,噻吩衍生物用作腐蚀抑制剂。 将吡唑部分引入噻吩环可以增强化合物吸附在金属表面的能力,从而在恶劣环境中提供防腐蚀保护 {svg_2}.

抗癌剂

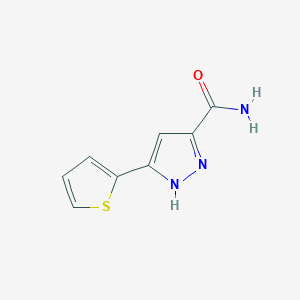

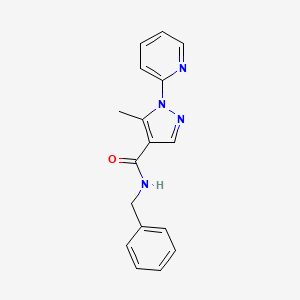

噻吩衍生物的药理学特征包括潜在的抗癌特性。 5-(噻吩-2-基)-1H-吡唑-3-甲酰胺的结构框架可能与各种生物靶标相互作用,从而破坏癌细胞增殖并诱导凋亡 {svg_3}.

抗炎药

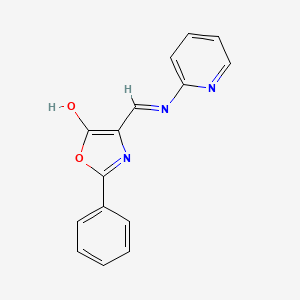

噻吩衍生物以其抗炎作用而闻名。 5-(噻吩-2-基)-1H-吡唑-3-甲酰胺中的吡唑环通常与抗炎活性相关,表明它可用于开发新型抗炎药物 {svg_4}.

抗菌活性

该化合物的结构有利于抗菌活性,并有可能抑制各种细菌和真菌的生长。 这使其成为进一步研究新型抗菌剂的候选药物 {svg_5}.

降压应用

噻吩衍生物可能表现出降压作用。 5-(噻吩-2-基)-1H-吡唑-3-甲酰胺中噻吩和吡唑的独特组合可能提供一种通过血管舒张或抑制血管紧张素转换酶 (ACE) 来控制高血压的新方法 {svg_6}.

抗动脉粥样硬化特性

研究表明,噻吩衍生物可能具有抗动脉粥样硬化特性。 通过影响脂质代谢或抑制炎症途径,5-(噻吩-2-基)-1H-吡唑-3-甲酰胺可能有助于预防或治疗动脉粥样硬化 {svg_7}.

杀菌应用

最后,该化合物在杀菌应用中显示出前景。 噻吩和吡唑结构的修饰导致了对植物病原体具有显着活性的衍生物,为开发农业杀菌剂提供了新的途径 {svg_8}.

作用机制

Target of Action

It is known that thiophene and pyrazole derivatives have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that the thiophene and pyrazole moieties in the compound could interact with their targets, leading to changes in the biological activities of the targets .

Biochemical Pathways

It is known that thiophene and pyrazole derivatives can affect a wide range of biochemical pathways . For example, they have been found to inhibit kinases , anthrax protease , HCV NS5B polymerase , tyrosine phosphatase , aldose reductase , and other enzymes .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It is known that thiophene and pyrazole derivatives can have a wide range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that environmental factors can significantly impact the action of a compound .

属性

IUPAC Name |

5-thiophen-2-yl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-8(12)6-4-5(10-11-6)7-2-1-3-13-7/h1-4H,(H2,9,12)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHSQXBOKLWZJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of the crystal structure of the 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide-dimethylformamide complex?

A1: The determination of the crystal structure for this complex, a derivative of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, provides valuable insights into the three-dimensional arrangement of the molecule. [] This information is crucial for understanding the compound's interactions with potential biological targets, such as enzymes or receptors. By analyzing the bond lengths, angles, and spatial orientation of the molecule within the crystal lattice, researchers can gain insights into its potential binding modes and structure-activity relationships.

Q2: How do N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides interact with tumor-associated carbonic anhydrase isoenzymes IX and XII?

A2: While the provided abstract doesn't delve into the specifics of the interaction mechanism, it highlights that these novel N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide derivatives have been investigated for their inhibitory effects on tumor-associated carbonic anhydrase isoenzymes IX and XII. [] This suggests that the researchers are exploring the potential of these compounds as anti-cancer agents, given the role of carbonic anhydrases in tumor growth and progression. Further investigation into the binding affinities, inhibition constants, and mechanism of inhibition would be needed to understand the precise nature of these interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({N'-[(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B603446.png)

![N'-[(2-hydroxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B603447.png)

![3-bromo-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B603449.png)

![2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B603452.png)

![N'-[(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B603453.png)

![4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B603457.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B603460.png)

![N'1,N'5-bis[(4-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B603464.png)